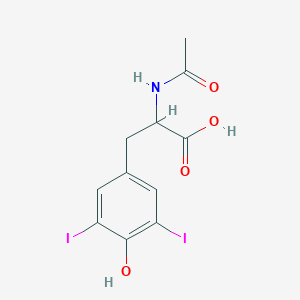

N-Acetyl-3,5-diiodo-L-tyrosine

Overview

Description

N-Acetyl-3,5-diiodo-L-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the aromatic ring and an acetyl group attached to the amino group. This compound has a molecular formula of C11H11I2NO4 and a molecular weight of 475.02 g/mol

Mechanism of Action

Target of Action

N-Acetyl-3,5-diiodo-L-tyrosine is a derivative of tyrosine . It is involved in the biosynthesis and alternative pathways of metabolism of thyroid hormones . The primary targets of this compound are likely to be enzymes involved in these processes, such as thyroid hormone aminotransferase .

Mode of Action

It is known to act as a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase . This suggests that it may interact with these enzymes, potentially influencing their activity and the subsequent production or metabolism of thyroid hormones.

Biochemical Pathways

this compound is involved in the biosynthesis and metabolism of thyroid hormones . These hormones play crucial roles in various physiological processes, including metabolism, growth, and development. Any changes in the levels of these hormones due to the action of this compound could therefore have significant downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to changes in thyroid hormone levels. For instance, one study found that a related compound, 3,5-diiodothyronine, reduces circulating total and LDL cholesterol levels

Biochemical Analysis

Biochemical Properties

N-Acetyl-3,5-diiodo-L-tyrosine has been used in the modeling system to study thyroid hormone biosynthesis . It has also been investigated for its ability to inhibit pepsin-catalyzed hydrolysis to determine the substrate binding region of the active center of the enzyme .

Cellular Effects

Related compounds such as 3,5-diiodo-L-thyronine (T2) have been shown to modulate energy metabolism . T2, an endogenous metabolite of thyroid hormones, rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects in rodent models .

Molecular Mechanism

It is known that the compound can interact with enzymes such as pepsin, potentially influencing their activity .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that the compound is a derivative of tyrosine, an amino acid that plays a crucial role in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by acetylation. One common method includes the reaction of L-tyrosine with iodine and potassium iodide in an acidic medium to introduce the iodine atoms. The resulting 3,5-diiodo-L-tyrosine is then acetylated using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deiodinated tyrosine derivatives.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-3,5-diiodo-L-tyrosine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its role in thyroid hormone metabolism and its effects on cellular processes.

Medicine: Investigated for potential therapeutic applications, including thyroid-related disorders and cancer treatment.

Industry: Utilized in the production of radiolabeled compounds for diagnostic imaging

Comparison with Similar Compounds

3,5-Diiodo-L-tyrosine: Lacks the acetyl group but shares the diiodo substitution pattern.

N-Acetyl-L-tyrosine: Similar structure but without the iodine atoms.

3,5-Diiodothyronine: A thyroid hormone metabolite with similar iodine substitution

Uniqueness: N-Acetyl-3,5-diiodo-L-tyrosine is unique due to its combined acetyl and diiodo functional groups, which confer distinct chemical and biological properties. This combination allows it to interact with specific molecular targets and pathways, making it valuable for research and potential therapeutic applications .

Biological Activity

N-Acetyl-3,5-diiodo-L-tyrosine (NADIT) is a halogenated derivative of the amino acid tyrosine, notable for its potential biological activities, particularly in relation to thyroid hormone metabolism and cellular processes. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₁I₂NO₄

- Molecular Weight : 475.02 g/mol

- CAS Number : 1027-28-7

NADIT is characterized by the presence of two iodine atoms at the 3 and 5 positions of the aromatic ring and an acetyl group attached to the amino group. This unique structure is crucial for its biological activity and interaction with various biochemical pathways.

NADIT acts primarily as a substrate in the biosynthesis and metabolism of thyroid hormones. It has been shown to influence several biochemical pathways:

- Thyroid Hormone Metabolism : NADIT is involved in the metabolism of thyroid hormones, particularly through its relationship with enzymes such as deiodinases, which convert thyroxine (T4) into the more active triiodothyronine (T3) .

- Cellular Effects : Similar compounds have demonstrated effects on energy metabolism, including modulation of mitochondrial respiration and thermogenesis in brown adipose tissue (BAT) . NADIT's structural similarities to these compounds suggest potential similar effects.

Thyroid Function

Research indicates that NADIT may play a role in regulating thyroid function. It has been studied for its potential therapeutic applications in conditions like hypothyroidism and obesity. For instance, derivatives such as 3,5-diiodo-L-thyronine (T2), closely related to NADIT, have been shown to enhance metabolic rates and reduce body weight without significant side effects .

Case Studies

- In Vivo Studies : In studies involving hypothyroid rats, administration of T2 resulted in increased mitochondrial respiration rates and fatty acid oxidation, suggesting that NADIT may exhibit similar metabolic enhancing properties .

- Clinical Observations : A case report indicated that related iodothyronines could increase resting metabolic rates in humans, hinting at the potential for NADIT to influence human metabolism positively .

Comparative Analysis with Related Compounds

| Compound | Iodine Substitution | Acetyl Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Potential thyroid hormone metabolism modulator |

| 3,5-Diiodo-L-thyronine (T2) | Yes | No | Enhances metabolic rate and thermogenesis |

| N-Acetyl-L-tyrosine | No | Yes | General amino acid properties |

| 3,5-Diiodo-L-tyrosine | Yes | No | Similar metabolic effects |

Safety and Handling

While NADIT shows promise in various applications, safety precautions are necessary when handling this compound:

- Avoid inhalation of dust or vapors.

- Use personal protective equipment (PPE) such as gloves and goggles.

- In case of accidental ingestion or exposure, seek medical attention immediately .

Properties

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXURJOCZAIXFK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305606 | |

| Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027-28-7 | |

| Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3,5-diiodo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.